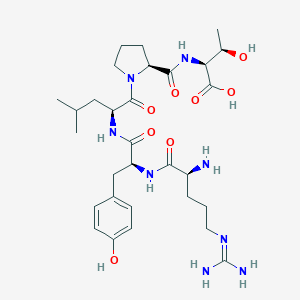
Proctolin
説明
セフォセリス硫酸塩は、第4世代セファロスポリン系抗生物質です。これは、さまざまなグラム陽性菌およびグラム陰性菌感染症の臨床治療のために、日本および中国で広く使用されています。 この化合物は、特に呼吸器系および泌尿器系感染症の治療に効果的です .
準備方法
合成経路と反応条件
セフォセリス硫酸塩の合成は、原料から出発してさまざまな化学反応を経て、複数のステップで行われます。 一例として、中間体を特定の試薬と制御された条件下で反応させてセフォセリス硫酸塩を得ることが挙げられます .
工業生産方法
セフォセリス硫酸塩の工業生産は、通常、最適化された反応条件を使用して大規模合成を行い、高収率と高純度を確保します。 このプロセスには、反応の進行を監視し、最終製品の品質を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .
化学反応の分析
反応の種類
セフォセリス硫酸塩は、以下を含むいくつかの種類の化学反応を起こします。
加水分解: この化合物は、特に水溶液中では加水分解を受けやすいです。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな分解生成物が含まれ、これらはHPLCなどの技術を使用して特定および定量化できます .
科学研究への応用
セフォセリス硫酸塩は、幅広い科学研究用途があります。
科学的研究の応用
Cefoselis sulfate has a broad range of scientific research applications:
作用機序
セフォセリス硫酸塩は、細菌の細胞壁合成を阻害することによって効果を発揮します。これは、細菌の細胞壁上のペニシリン結合タンパク質(PBP)を標的にし、ペプチドグリカン合成の最終的なトランスペプチダーゼステップを妨害します。 これにより細胞壁が弱くなり、細菌細胞は浸透圧に弱くなり、最終的に細胞溶解と死をもたらします . この化合物は、β-ラクタマーゼに対して安定しているため、耐性菌株に対する効果を高めます .
類似化合物との比較
セフォセリス硫酸塩は、セフピロムやセフェピムなどの他の第4世代セファロスポリンと比較されます。 これらの化合物はすべて広域スペクトル抗菌活性を示しますが、セフォセリス硫酸塩は、緑膿菌を含むグラム陽性菌とグラム陰性菌に対する効果が特に注目されています . 類似の化合物には、以下が含まれます。
- セフピロム
- セフェピム
- セフタジジム
- セフトリアキソン
生物活性
Proctolin is a bioactive neuropeptide first identified in insects, particularly known for its role in modulating muscle contractions and influencing various physiological processes. It is a pentapeptide with the sequence Arg-Tyr-Ile-Pro-Thr, and it has been shown to exhibit myostimulatory effects across different species of arthropods. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various tissues, and the implications of its analogues.
This compound primarily acts on the neuromuscular systems of insects and other arthropods. It binds to specific receptors, leading to increased intracellular calcium levels and subsequent muscle contraction. The biological activity of this compound can be summarized as follows:
- Myotropic Effects : this compound stimulates contractions in various muscle types, including visceral muscles of the gut and heart tissues in insects like Rhodnius prolixus and Tenebrio molitor.
- Neurotransmission Modulation : It modulates interneuronal and neuromuscular synaptic transmission, enhancing synaptic efficacy in the stomatogastric nervous system of certain species .
Effects on Specific Tissues
Research has demonstrated that this compound has distinct effects on different tissues:
- Gut Muscles : In Rhodnius prolixus, this compound enhances contractions in the anterior midgut and hindgut, facilitating digestion and nutrient absorption .
- Cardiac Activity : this compound increases heartbeat frequency by acting on cardiac muscles, which is crucial for maintaining circulation during feeding or stress responses .
- Reproductive Tissues : It has also been found to influence reproductive muscle contractions, indicating a broader role in physiological regulation beyond just muscular activity .
Comparative Studies
Comparative studies across species have highlighted variations in this compound's effects:
These findings suggest that while this compound shares common mechanisms across species, its specific effects can vary significantly depending on the target tissue and the organism.
Study 1: Myotropic Activity in Insects
A study by Konopińska & Rosiński (1999) investigated various analogues of this compound to determine their myotropic properties. The results indicated that modifications at specific positions within the this compound structure could retain significant biological activity. For instance:
- Analogues with hydrophobic residues at position 3 showed varying degrees of activity.
- Substitutions at position 5 with isosteric amino acids maintained over 60% of native this compound's activity .
Study 2: Role in Cardiac Function
In a detailed examination of this compound's role in cardiac function within Tenebrio molitor, researchers found that certain analogues could stimulate heart rate effectively. The presence of hydrophobic residues was crucial for maintaining activity, suggesting that receptor specificity plays a significant role in how this compound analogues function within different contexts .
Research Findings Summary
Recent research has underscored the importance of this compound not only as a neuropeptide but also as a potential target for developing insecticides or therapeutic agents aimed at modulating insect physiology. Its ability to influence multiple systems highlights its significance in both ecological and applied contexts.
Key Findings
- This compound is present in various tissues including CNS, gut, heart, and reproductive systems.
- Its biological activity varies significantly between species and tissue types.
- Structural modifications can enhance or diminish its activity, providing insights for synthetic analog development.
特性
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57966-42-4, 35373-63-8 | |
| Record name | Proctolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















